molecular formula C21H34O4 B1682052 U-44069 CAS No. 56985-32-1

U-44069

Cat. No.: B1682052
CAS No.: 56985-32-1
M. Wt: 350.5 g/mol
InChI Key: DJKDIKIDYDXHDD-IGUVKOCZSA-N
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Mechanism of Action

Target of Action

U-44069, also known as 9,11-Dideoxy-9alpha,11alpha-epoxymethanoprostaglandin F2alpha, primarily targets the thromboxane-A2/prostaglandin-endoperoxide (TP) receptor . The TP receptor plays a crucial role in the vasoconstriction process and platelet aggregation .

Mode of Action

This compound acts as a TP receptor agonist . It binds to the TP receptor, leading to an increase in the production of vasoconstrictive prostanoids, such as thromboxane A2 . This interaction results in the induction of vasoconstriction .

Biochemical Pathways

The activation of the TP receptor by this compound leads to an increase in the concentration of cytoplasmic free calcium . This increase stimulates shape change in platelets, contributing to platelet aggregation . The compound can evoke substantial shape change without any rise in free calcium concentration .

Pharmacokinetics

It’s known that the compound is a stable prostaglandin h2 analogue , suggesting it may have similar pharmacokinetic properties to other prostaglandins.

Result of Action

The activation of the TP receptor by this compound leads to vasoconstriction and increased platelet aggregation . This can contribute to endothelial dysfunction and increased hepatic vascular tone in conditions such as cirrhosis .

Action Environment

It’s known that the compound’s effects can be observed both in vitro and in vivo . For instance, in animal studies, naive mice treated with this compound showed a marked increase in airway reactivity .

Biochemical Analysis

Biochemical Properties

U-44069 is known to interact with the thromboxane-A2/prostaglandin-endoperoxide (TP) receptor . It plays a significant role in biochemical reactions, particularly in the context of platelet aggregation and phosphatidate formation in human platelets . The compound this compound can stimulate shape change in quin2-loaded platelets without a measurable increase in [Ca2+]i .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can induce substantial shape change in platelets even at low concentrations . It also contributes to endothelial dysfunction and increased hepatic vascular tone in cirrhosis . Furthermore, this compound has been found to enhance carcinoma formation and cellular atypicality initiated by a chemical carcinogen in mice .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is known to induce vasoconstriction via activation of the thromboxane-A2/prostaglandin-endoperoxide (TP) receptor . Additionally, it can stimulate shape change in platelets without a measurable increase in [Ca2+]i, suggesting a complex mechanism of action .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, naive mice treated with either this compound at 25 or 100 μg/kg (iv) had a marked increase in airway reactivity to carbachol .

Metabolic Pathways

Given its role as a TP receptor agonist, it is likely involved in pathways related to prostaglandin metabolism .

Preparation Methods

The synthesis of U-44069 involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Properties

IUPAC Name

(Z)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKDIKIDYDXHDD-IGUVKOCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347862
Record name 9,11-Epoxymethanoprostaglandin H2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56985-32-1
Record name U 44069
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-Epoxymethanoprostaglandin H2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,11-Dideoxy-9α ,11α-epoxymethanoprostaglandin� F2α
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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